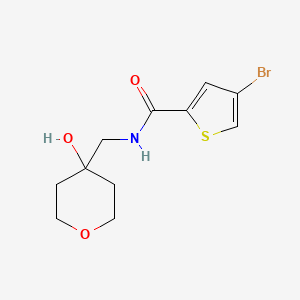

4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H19BrN2O3 . It is related to 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a halogenated heterocycle used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of compounds related to “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” involves various methods. For instance, 2-(4-Bromophenoxy)tetrahydropyran can be used to produce 4-bromo-phenol at a temperature of 20°C . Additionally, recent advances in the synthesis of 2H-Pyrans have been discussed, including the nature of different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

Molecular Structure Analysis

The molecular structure of “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” can be analyzed using various tools. The 3D structure of related compounds, such as 2H-Pyran, 3,4-dihydro-, can be viewed using Java or Javascript .

Chemical Reactions Analysis

The chemical reactions involving “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” can be complex. For example, 4-Bromotetrahydropyran can be used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can provide insights. For example, 4-Bromotetrahydropyran has a molecular weight of 165.03, a refractive index of n20/D 1.497, and a density of 1.467 g/cm3 at 25 °C .

Aplicaciones Científicas De Investigación

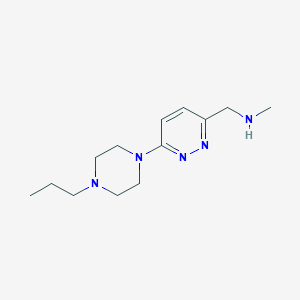

- Functionalized Derivatives : Thiophene derivatives play a crucial role in the development of materials for electronics. The model compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide (Figure 1) is particularly interesting. It allows facile downhill derivations and can be modified synthetically. The presence of a bromo functionality at position 4 provides a useful handle for halogen exchange or coupling chemistry .

- Directed Derivations : This compound introduces new directed derivations not previously reported, leading to three newly characterized derivatives. The aldehyde group at position 3 yields bench-stable derivatives, while the amide group at position 2 enhances functionalization .

- Thiophene-derived small organic molecules have shown promise in agrochemical applications. While specific studies on this compound are limited, its functional groups suggest potential for use in crop protection or pest control .

- The regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves successive direct lithiations and a bromination reaction starting from thiophene. These reactions were carried out at low temperatures, resulting in an overall yield of 47% .

Electronics and Materials Science

Agrochemical Applications

Pharmaceutical Research

Synthetic Chemistry

Propiedades

IUPAC Name |

4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c12-8-5-9(17-6-8)10(14)13-7-11(15)1-3-16-4-2-11/h5-6,15H,1-4,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQFZKVODZAISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC(=CS2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770676.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770678.png)

![N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2770686.png)

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2770689.png)

![1-benzoyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/no-structure.png)

![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)

![N-allyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2770695.png)

![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)